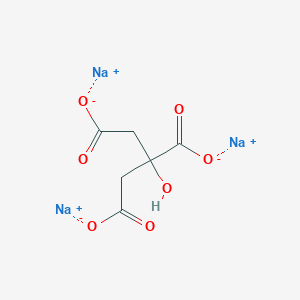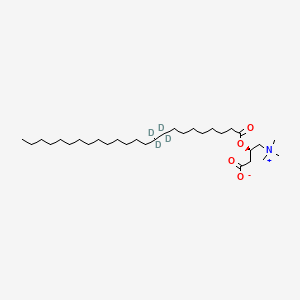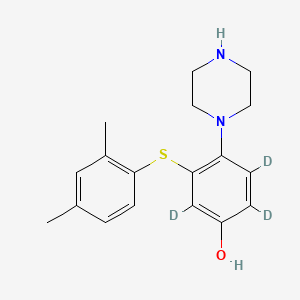
2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol is a synthetic organic compound characterized by the presence of deuterium atoms, a dimethylphenyl group, a sulfanyl group, and a piperazinylphenol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Deuteration: Introduction of deuterium atoms into the phenol ring using deuterated reagents.
Formation of the Dimethylphenyl Group: Reaction of a suitable phenol derivative with 2,4-dimethylbenzene under Friedel-Crafts alkylation conditions.
Sulfanylation: Introduction of the sulfanyl group using thiol reagents.
Piperazinylation: Coupling of the intermediate with piperazine under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol undergoes various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the phenol group to a hydroxy group using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or aminated derivatives.
科学研究应用
2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol has several research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of deuterated materials for neutron scattering studies.
Biology: Use as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: Potential use in the synthesis of advanced polymers and specialty chemicals.
作用机制
The mechanism of action of 2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms may influence the compound’s metabolic stability and interaction kinetics. The sulfanyl and piperazinyl groups contribute to binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol: can be compared with other deuterated phenol derivatives, such as:
Uniqueness
The uniqueness of this compound lies in the combination of deuterium atoms, a dimethylphenyl group, a sulfanyl group, and a piperazinylphenol moiety. This combination imparts distinct physicochemical properties, such as enhanced metabolic stability and specific binding interactions, making it valuable for various scientific and industrial applications.
属性
分子式 |
C18H22N2OS |
|---|---|
分子量 |
317.5 g/mol |
IUPAC 名称 |
2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol |
InChI |
InChI=1S/C18H22N2OS/c1-13-3-6-17(14(2)11-13)22-18-12-15(21)4-5-16(18)20-9-7-19-8-10-20/h3-6,11-12,19,21H,7-10H2,1-2H3/i4D,5D,12D |
InChI 键 |
GZGSAICCNTYGOF-SUZPVGJMSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1N2CCNCC2)SC3=C(C=C(C=C3)C)C)[2H])O)[2H] |
规范 SMILES |
CC1=CC(=C(C=C1)SC2=C(C=CC(=C2)O)N3CCNCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12398667.png)

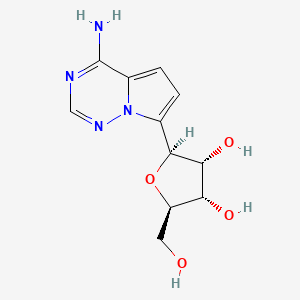
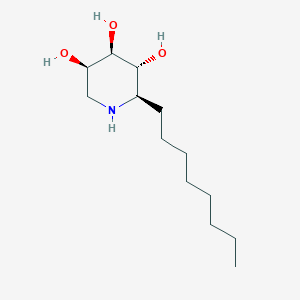
![2-[5,5-dimethyl-3-[(E)-2-[4-[[4-[(2-nitrophenyl)methoxy]phenyl]methoxycarbothioyloxy]phenyl]ethenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B12398683.png)
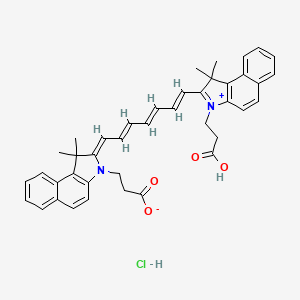
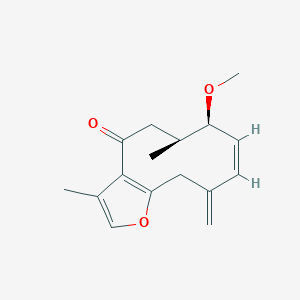
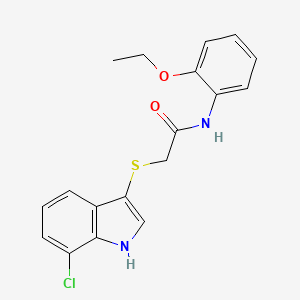
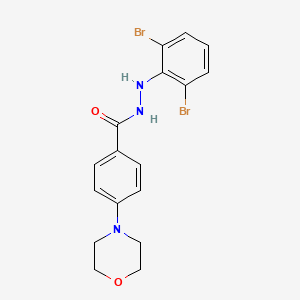
![2-amino-9-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398718.png)
![(6Z)-4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-6-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one;bromide](/img/structure/B12398729.png)
